molecular formula C9H9ClN2O B2455002 N-allyl-4-chloro-2-pyridinecarboxamide CAS No. 400082-49-7

N-allyl-4-chloro-2-pyridinecarboxamide

Cat. No. B2455002
CAS RN: 400082-49-7
M. Wt: 196.63
InChI Key: LAMKZJVCFAVBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-chloro-2-pyridinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-allyl-4-chloro-2-pyridinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. This compound has also been shown to have antibacterial properties and may be effective against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-4-chloro-2-pyridinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and antibacterial properties, making it a promising candidate for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop effective treatments.

Future Directions

There are several future directions for the research of N-allyl-4-chloro-2-pyridinecarboxamide. One direction is to further study the mechanism of action of this compound to better understand its therapeutic effects. Another direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more effective synthesis methods for this compound and testing its efficacy in animal models.

Synthesis Methods

The synthesis of N-allyl-4-chloro-2-pyridinecarboxamide can be achieved using different methods. One such method involves the reaction of 4-chloro-2-pyridinecarboxylic acid with allylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then treated with thionyl chloride to form the final compound.

Scientific Research Applications

N-allyl-4-chloro-2-pyridinecarboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-chloro-N-prop-2-enylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h2-3,5-6H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMKZJVCFAVBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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